3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide
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Overview
Description
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide, also known as compound 1, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment and drug discovery.
Scientific Research Applications
Metalloligands and Single-Molecule Magnets
Research by Costes, Vendier, and Wernsdorfer (2010) explored the coordination of certain ligands with copper ions to produce anionic metalloligands. These, when reacted with lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This study highlights the potential of benzamide derivatives in designing magnetic materials with specific properties (Costes, Vendier, & Wernsdorfer, 2010).
Chemical Synthesis and Structural Analysis
Browne, Skelton, and White (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural elucidation of these compounds provides insights into the synthetic capabilities and potential applications of benzamide derivatives in organic chemistry and material science (Browne, Skelton, & White, 1981).
Antimicrobial Study of Benzamide Derivatives
A study by Ammaji et al. (2019) synthesized various substituted ortho-amino benzamide derivatives and evaluated their antimicrobial properties. This research underscores the role of benzamide derivatives in developing new antimicrobial agents, highlighting their relevance in medicinal chemistry (Ammaji et al., 2019).
Insights into Secondary Metabolites and Defense Chemicals
Niemeyer (1988) investigated hydroxamic acids derived from benzamides, emphasizing their significance in plant defense against pests and diseases. Such studies reflect the broader ecological and biological importance of benzamide derivatives, pointing to their potential utility in agricultural sciences (Niemeyer, 1988).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,24)12-11-16-7-5-9-18(13-16)20(23)22(3)15-17-8-6-10-19(14-17)25-4/h5-10,13-14,24H,11-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFRWOLQCXCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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